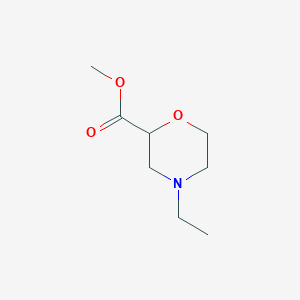

Methyl 4-ethylmorpholine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethylmorpholine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-9-4-5-12-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYYACFZTKFMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Ethylmorpholine 2 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections for the Morpholine (B109124) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For Methyl 4-ethylmorpholine-2-carboxylate, the primary strategic disconnections focus on the C-N and C-O bonds that define the morpholine ring.

Two principal disconnection strategies are considered:

Disconnection across the C(2)-O and C(3)-N bonds: This approach simplifies the morpholine ring into a linear precursor. The key synthon is an N-substituted β-amino alcohol derivative. This strategy is advantageous as it allows for the construction of the carbon skeleton before the ring-closing step.

Disconnection across the N(4)-C(5) and O(1)-C(6) bonds: This alternative route leads back to a diethanolamine (B148213) derivative and a two-carbon unit that can form the C(2)-C(3) bond. This pathway is common for synthesizing simpler morpholines and can be adapted for more substituted targets.

A plausible retrosynthetic pathway for this compound is illustrated below. The target molecule can be simplified to 4-ethylmorpholine-2-carboxylic acid, which can be derived from an N-ethylated amino diol. This precursor, in turn, can be traced back to a protected amino acid, such as serine methyl ester, which serves as a readily available chiral building block. The ethyl group on the nitrogen can be introduced via alkylation or reductive amination.

Classical and Established Synthetic Routes

Traditional methods for synthesizing the morpholine core rely on robust and well-documented chemical reactions, primarily focusing on intramolecular cyclization.

Ring-Closing Reaction Pathways for Morpholine Core Construction

The construction of the morpholine ring is typically achieved through intramolecular cyclization of a suitable linear precursor. A common and effective method involves the dehydration of N-substituted diethanolamine derivatives. For the target molecule, this would involve the cyclization of a precursor like N-ethyl-N-(2-hydroxyethyl)serine.

Another established pathway is the intramolecular Williamson ether synthesis, where an N-substituted 2-aminoethanol derivative containing a leaving group on the second alkyl chain undergoes base-mediated ring closure. For instance, the reaction can proceed via an SN2-type ring opening of an activated aziridine (B145994) with a halogenated alcohol, followed by an intramolecular cyclization. acs.org This provides a high degree of regio- and stereoselectivity.

Common cyclization strategies are summarized in the table below.

| Starting Material Type | Reaction Type | Reagents/Conditions | Description |

| N-substituted diethanolamine | Intramolecular Dehydration | Strong acid (e.g., H₂SO₄), heat | A classic method where two hydroxyl groups are condensed to form the ether linkage of the morpholine ring. |

| N-(2-haloethyl)amino alcohol | Intramolecular Williamson Ether Synthesis | Base (e.g., NaH, t-BuOK) | A base promotes the deprotonation of the hydroxyl group, which then displaces an intramolecular halide to form the ring. |

| Activated Aziridine + Haloalcohol | SN2 opening & Cyclization | Lewis acid, then base | The aziridine ring is opened by the haloalcohol, followed by a base-mediated intramolecular ring closure to form the morpholine. acs.org |

Esterification and Functional Group Interconversions at the C-2 Position

Once the 4-ethylmorpholine-2-carboxylic acid core is formed, the final step is the esterification to yield the methyl ester. The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol.

Alternatively, esterification can be achieved under milder conditions using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid for reaction with methanol, proceeding efficiently at room temperature.

The introduction of the N-ethyl group is a critical functional group interconversion. This can be accomplished at various stages of the synthesis. One common approach is the direct alkylation of the morpholine nitrogen with an ethyl halide (e.g., ethyl bromide). Another method is the reductive amination of a precursor amine with acetaldehyde (B116499) and a reducing agent like sodium borohydride.

Modern and Advanced Synthetic Approaches

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods. These include catalytic enantioselective approaches to produce chiral molecules and the application of green chemistry principles.

Catalytic Enantioselective Synthesis of Chiral this compound

The synthesis of single-enantiomer morpholine derivatives is of high interest, particularly for pharmaceutical applications. Modern catalytic methods offer powerful tools to achieve this.

Enzyme-Catalyzed Kinetic Resolution: One of the most effective methods to obtain enantiomerically pure morpholine-2-carboxylic acid derivatives is through enzymatic kinetic resolution. researchgate.net In this approach, a racemic mixture of a morpholine-2-carboxylate ester is treated with a lipase, such as Candida rugosa lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. researchgate.net This allows for the separation of the two enantiomers with very high enantiomeric excess (>99% ee). researchgate.net The resulting enantiopure acid or ester can then be carried forward to the final target molecule.

Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of an unsaturated morpholine precursor. rsc.org A 2-substituted dihydromorpholine can be hydrogenated using a chiral metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand. This method can provide the saturated chiral morpholine product in high yield and with excellent enantioselectivity (up to 99% ee). rsc.org

The table below summarizes key findings from studies on enantioselective morpholine synthesis.

| Method | Catalyst/Enzyme | Substrate Type | Key Finding | Reported Enantiomeric Excess (ee) |

| Enzymatic Kinetic Resolution | Candida rugosa lipase | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Selective hydrolysis of the (S)-ester allows for efficient separation of both (R) and (S) enantiomers. researchgate.net | >99% |

| Asymmetric Hydrogenation | Rhodium-bisphosphine complex | Unsaturated morpholines (dihydromorpholines) | A variety of 2-substituted chiral morpholines can be obtained with excellent enantioselectivities. rsc.org | Up to 99% |

| Tandem Hydroamination/ATH | Ti-catalyst then RuCl[(S,S)-Ts-DPEN] | Ether-containing aminoalkynes | A one-pot reaction that first forms a cyclic imine, which is then asymmetrically reduced to a 3-substituted morpholine. organic-chemistry.orgacs.org | >95% |

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of morpholines aims to reduce waste, avoid hazardous materials, and improve energy efficiency.

A notable green approach involves the use of ethylene (B1197577) sulfate (B86663) as a reagent for constructing the morpholine ring from 1,2-amino alcohols. organic-chemistry.orgchemrxiv.orgchemrxiv.org This method is redox-neutral and avoids the use of toxic reagents like chloroacetyl chloride and strong reducing agents such as lithium aluminum hydride. The reaction proceeds in one or two high-yielding steps under mild conditions. organic-chemistry.orgchemrxiv.orgchemrxiv.org

The use of dimethyl carbonate (DMC) as a methylating agent is another green alternative. DMC is a non-toxic substitute for traditional methylating agents like methyl halides or dimethyl sulfate, which are highly toxic. The N-methylation of morpholine can be achieved using DMC, often without the need for a catalyst, with the only byproduct being methanol.

Furthermore, biocatalysis, as mentioned in the enantioselective synthesis section, is inherently a green technology. nih.govnih.gov Enzymes operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov The high selectivity of enzymes also minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. nih.gov

Flow Chemistry Applications in Reaction Optimization Research

The synthesis of complex heterocyclic molecules like this compound is a prime candidate for optimization using continuous flow chemistry. This technology offers significant advantages over traditional batch processing by providing superior control over reaction parameters, leading to improved yield, selectivity, and safety. polimi.itjst.org.in Flow chemistry utilizes microreactors or coiled tubes where reagents are continuously pumped and mixed, enabling precise management of temperature, pressure, and residence time. polimi.it This enhanced control is particularly beneficial for managing exothermic reactions or handling unstable intermediates, which can be challenging in large-scale batch reactors. nih.gov

Research in reaction optimization for related heterocyclic syntheses has demonstrated the power of flow chemistry. For instance, in the continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key pharmaceutical intermediate, a Central Composite Rotatable Design was used to optimize operating conditions like temperature, reactant molar ratio, and residence time. researchgate.net This systematic approach allowed for the identification of optimal conditions (e.g., 105 °C, molar ratio of 4, residence time of 50 seconds) to maximize the production rate. researchgate.net Such methodologies could be directly applied to the synthesis of this compound to rapidly screen a wide range of conditions and identify the most efficient synthetic protocol.

| Parameter | Typical Range | Impact on Reaction | Optimization Goal |

|---|---|---|---|

| Temperature | -78°C to 300°C | Affects reaction rate and selectivity. Higher temperatures can accelerate reactions but may also promote side reactions. polimi.it | Maximize conversion of the desired product while minimizing byproduct formation. |

| Residence Time | Milliseconds to Hours | Determines how long reactants spend in the reactor. Directly influences reaction completion. mdpi.com | Ensure complete reaction without allowing for product degradation or subsequent unwanted reactions. |

| Stoichiometry (Molar Ratio) | Variable | Affects reaction kinetics and can be used to push equilibrium towards the product. | Use the minimum excess of any single reagent required to achieve maximum yield, improving atom economy. researchgate.net |

| Pressure | Atmospheric to >100 bar | Allows for the use of solvents above their atmospheric boiling points, enabling superheated conditions to accelerate slow reactions. polimi.it | Increase reaction rates significantly by accessing higher temperature regimes safely. |

| Mixing Efficiency | Dependent on reactor design | Crucial for fast and biphasic reactions; efficient mixing ensures homogeneity and consistent reaction rates. | Select a reactor design (e.g., static mixer, co-flow) that maximizes interfacial area and mass transfer. researchgate.net |

Derivatization Strategies and Analog Synthesis from this compound

This compound serves as a versatile scaffold for the synthesis of a diverse range of analogs through targeted modifications at its key functional groups: the ester moiety and the morpholine ring system.

Modifications of the Ester Moiety

The methyl ester group at the C-2 position is a primary site for chemical transformation, allowing for the introduction of various functionalities. Standard ester manipulations can be readily applied to generate a library of derivatives.

Hydrolysis to Carboxylic Acid : The most fundamental modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, typically achieved under basic conditions (e.g., NaOH or LiOH) followed by acidic workup. acs.orgmdpi.com This resulting carboxylic acid is a crucial intermediate for further derivatization.

Amide Formation : The carboxylic acid can be coupled with a wide array of primary or secondary amines to form amides using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC). academie-sciences.fr This strategy is valuable for creating peptidomimetics or introducing new structural elements to modulate biological activity.

Reduction to Alcohol : The ester can be reduced to the corresponding primary alcohol (4-ethylmorpholin-2-yl)methanol. This transformation is commonly performed using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol provides a new handle for further functionalization, such as etherification or oxidation.

Decarboxylative Reactions : Following hydrolysis to the carboxylic acid, decarboxylative cross-coupling reactions can be employed. acs.orgnih.gov These modern synthetic methods, often promoted by photoredox catalysis, allow for the direct replacement of the carboxyl group with other fragments, such as alkyl or aryl groups, enabling C-C bond formation at the C-2 position. nih.gov

| Transformation | Product Functional Group | Typical Reagents | Reference Example |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid | NaOH, LiOH, H₂O | Ester hydrolysis is a key step before decarboxylative alkylation. acs.org |

| Amidation (via acid) | Amide | Amine (R-NH₂), DCC, HOBt | N-acylation of amino acid esters with a morpholinone carboxylic acid. academie-sciences.fr |

| Reduction | Primary Alcohol | LiAlH₄, NaBH₄ (less reactive) | Common transformation for ester functionalities. |

| Transesterification | New Ester (e.g., ethyl, benzyl) | Alcohol (R-OH), Acid/Base Catalyst | Standard method for altering ester groups. |

| Decarboxylative Coupling (via acid) | Alkyl, Aryl | Photoredox catalyst, radical acceptor | Visible light-promoted decarboxylative Giese-type reaction. acs.orgnih.gov |

Functionalization of the Morpholine Nitrogen and Ring System

The morpholine scaffold itself offers opportunities for structural modification, primarily at the tertiary nitrogen atom and, to a lesser extent, the carbon atoms of the ring.

Quaternization of Morpholine Nitrogen : The nitrogen atom in the 4-position is a tertiary amine and can act as a nucleophile. It can react with alkyl halides, such as ethyl-4-bromobutanoate, to form a quaternary ammonium (B1175870) salt. mdpi.com This process introduces a permanent positive charge and appends a new substituent, which can significantly alter the compound's physicochemical properties, such as solubility and biological target interaction. mdpi.com

Functionalization of the Morpholine Ring : While the morpholine ring is generally stable, positions alpha to the ring heteroatoms (C-3 and C-5) are potential sites for functionalization. acs.orgmdpi.com Although direct functionalization of the saturated ring can be challenging, strategies involving the synthesis of precursors with existing functional handles are common. For related morpholine systems, methods have been developed for substitution at the C-3 position. acs.org For instance, oxidative imidation reactions have been used to functionalize the C-3 position of morpholin-2-ones. mdpi.com Such strategies could potentially be adapted to create analogs of this compound with substituents directly on the heterocyclic ring, thereby introducing conformational constraints or new interaction points. acs.org

| Site of Functionalization | Reaction Type | Product Type | Typical Reagents | Reference Example |

|---|---|---|---|---|

| Morpholine Nitrogen (N-4) | Quaternization (N-Alkylation) | Quaternary Ammonium Salt | Alkyl Halides (e.g., R-Br, R-I) | Reaction of N-methylmorpholine with ethyl-4-bromobutanoate. mdpi.com |

| Morpholine Ring (C-3) | Oxidative Imidation | C-3 Substituted Morpholine | (Diacetoxyiodo)benzene, Imide | Functionalization of N-phenyl morpholine-2-one with phthalimide. mdpi.com |

| Morpholine Ring (C-3) | Allylation | C-3 Allylated Morpholine | Allyltrimethylsilane, Lewis Acid | Hosomi–Sakurai allylation on a morpholine hemiaminal intermediate. acs.org |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for the Formation of Methyl 4-ethylmorpholine-2-carboxylate

While specific literature detailing a one-pot synthesis for this compound is scarce, its formation can be mechanistically understood through a logical sequence of well-established reactions. A plausible synthetic pathway involves the initial construction of the morpholine-2-carboxylate core, followed by N-alkylation.

One common strategy for morpholine (B109124) ring synthesis begins with vicinal amino alcohols. researchgate.net A highly regio- and stereoselective approach involves the S(_{N})2 type ring-opening of an activated aziridine (B145994) with a haloalcohol, followed by a base-mediated intramolecular cyclization. nih.gov An alternative pathway could involve the reaction of an N-ethyl substituted amino alcohol with a suitable three-carbon unit already containing the carboxylate precursor.

A likely and versatile multi-step mechanism is outlined below:

Formation of the Morpholine Ring : A key intermediate, methyl morpholine-2-carboxylate nih.gov, can be synthesized via several routes. One such route is the cyclization of a diol precursor. For example, the reaction of an appropriate amino diol with tosyl chloride can lead to N-tosylation, followed by deprotonation with a strong base like sodium hydride (NaH) to induce an intramolecular S(_{N})2 reaction, where the alkoxide displaces the tosylate to form the morpholine ring. acs.org

N-Ethylation of the Morpholine Core : With the methyl morpholine-2-carboxylate intermediate in hand, the final step is the ethylation of the secondary amine at the N-4 position. This is a standard N-alkylation reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate (B86663). The reaction proceeds via a standard S({N})2 mechanism. Catalytic N-alkylation using alcohols, such as ethanol (B145695), over a heterogeneous catalyst (e.g., CuO–NiO/γ–Al({2})O(_{3})) also presents a viable, greener alternative, proceeding through a dehydrogenation-condensation-hydrogenation sequence. researchgate.netresearchgate.net

| Step | Reaction Type | Key Reagents | Mechanistic Feature |

| 1 | Intramolecular Cyclization | Amino diol, TsCl, NaH | S({N})2 ring closure |

| 2 | N-Alkylation | Methyl morpholine-2-carboxylate, Ethyl Iodide | S(_{N})2 nucleophilic substitution |

Advanced Structural and Conformational Investigations

X-ray Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

No crystallographic data for Methyl 4-ethylmorpholine-2-carboxylate has been deposited in crystallographic databases. To perform this analysis, the compound would first need to be synthesized and then crystallized. A single-crystal X-ray diffraction experiment would be required to determine its solid-state structure.

Analysis of Solid-State Conformations and Hydrogen Bonding Networks

Without experimental crystal structure data, a definitive analysis of the solid-state conformation and hydrogen bonding is not possible. It would be expected that the morpholine (B109124) ring adopts a chair conformation, but the specific orientations of the N-ethyl and C-2 carboxylate substituents (axial vs. equatorial) and any intermolecular interactions, such as hydrogen bonds involving the ester oxygen or C-H···O interactions, remain undetermined.

Co-crystallization Studies for Supramolecular Assembly Research

There are no published studies on the co-crystallization of this compound. Research in this area would involve screening the compound with various co-formers to explore the formation of new crystalline structures held together by non-covalent interactions, which is a common strategy in crystal engineering. nih.govresearchgate.net

Solution-Phase Conformational Analysis using Advanced NMR Techniques

While general principles of NMR apply, specific experimental data for this compound is not available.

Dynamic NMR Spectroscopy for Ring Inversion Barriers and Dynamics

Studies on related N-substituted morpholines have utilized dynamic NMR spectroscopy to determine the energy barriers for ring inversion. nih.govresearchgate.net For this compound, such an experiment would involve variable-temperature NMR to monitor the coalescence of signals for the axial and equatorial protons of the morpholine ring. This would allow for the calculation of the Gibbs free energy of activation (ΔG‡) for the chair-to-chair interconversion, but these specific values are not available in the literature.

Table 1: Hypothetical Dynamic NMR Data for Morpholine Ring Inversion (Note: This table is for illustrative purposes only as no experimental data exists.)

| Solvent | Coalescence Temp. (K) | Rate Constant, k (s⁻¹) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| CDCl₃ | - | - | - |

| Toluene-d₈ | - | - | - |

NOE-Based Methods for Relative and Absolute Stereochemical Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the through-space proximity of protons, which is crucial for assigning relative stereochemistry. For a specific stereoisomer of this compound, NOE experiments (e.g., NOESY or ROESY) would reveal correlations between the protons of the substituents and the morpholine ring, confirming their relative orientations. However, no such studies have been published for this compound.

Table 2: Expected NOE Correlations for a Hypothetical cis-Isomer (Note: This table is for illustrative purposes only as no experimental data exists.)

| Irradiated Proton | Observed NOE Enhancement | Implied Proximity |

|---|---|---|

| H-2 (axial) | Protons on ethyl group | cis relationship |

| H-2 (axial) | H-6 (axial) | 1,3-diaxial interaction |

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral molecules, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to determine the absolute configuration. nih.govthieme-connect.denih.gov This involves comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., R or S). As there are no published experimental or theoretical chiroptical spectra for this compound, its absolute configuration cannot be assigned using this method based on current knowledge.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Methyl 4-ethylmorpholine-2-carboxylate

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Orbitals, Electrostatic Potential)

This subsection would involve the calculation and analysis of the molecule's electronic properties to predict its reactivity. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for chemical reactions and intermolecular interactions.

Without specific calculations, a representative data table for these properties cannot be created.

Exhaustive Conformational Energy Landscape Exploration

The morpholine (B109124) ring in this compound can adopt various conformations, primarily chair and boat forms. An exhaustive conformational analysis would identify all stable conformers and the energy barriers for interconversion between them. This is critical as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. This analysis would generate a potential energy surface, highlighting the global minimum energy structure and other low-energy conformers.

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for detailing the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its role as a catalyst or intermediate. Theoretical calculations would be used to:

Identify transition state structures.

Calculate activation energies.

Determine the thermodynamics of the reaction.

For example, studies on similar molecules like 4-methylmorpholine (B44366) have been used to computationally investigate its catalytic role in urethane (B1682113) formation, detailing a multi-step reaction mechanism. A similar approach for this compound would provide a deep understanding of its chemical transformations.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time in a simulated environment, such as in a solvent. For this compound, MD simulations could reveal:

Solvation Structure: How solvent molecules (e.g., water) arrange around the solute molecule.

Intermolecular Interactions: The nature and strength of interactions with other molecules in the solution.

Dynamic Behavior: How the molecule moves, rotates, and changes conformation in solution.

This information is crucial for understanding its behavior in a biological or chemical system. For instance, MD studies on other morpholine derivatives have been used to investigate their behavior at interfaces, such as in oil-water emulsions.

Role of Methyl 4 Ethylmorpholine 2 Carboxylate As a Building Block in Synthetic Research

Precursor in the Synthesis of Complex Morpholine-Containing Scaffolds

Substituted morpholines are crucial structural motifs in a wide array of biologically active compounds. The development of new synthetic methodologies to access C-substituted morpholines is an active area of research, as these modifications can introduce conformational constraints and allow for the fine-tuning of pharmacokinetic properties. Functionalized building blocks like Methyl 4-ethylmorpholine-2-carboxylate serve as valuable starting points for constructing more elaborate molecular architectures.

The ester and tertiary amine groups within this compound offer reactive handles for further chemical transformations. The carboxylate group can be hydrolyzed, reduced, or converted into amides, providing a point for appendage diversity. The N-ethyl group influences the basicity and lipophilicity of the molecule. While the broader class of C-functionalized morpholines is widely used, specific, detailed research outlining the direct conversion of this compound into more complex scaffolds is not extensively documented in publicly available literature. However, the general strategies for elaborating similar morpholine-2-carboxylate derivatives involve reactions such as palladium-catalyzed carboamination to create cis-3,5-disubstituted morpholines or base-catalyzed reactions with α-formyl carboxylates to yield morpholine (B109124) hemiaminals, which can be further modified.

Table 1: General Synthetic Strategies for Morpholine Scaffold Elaboration

| Strategy | Description | Potential Application to Precursor |

| Hydrolysis & Amidation | The methyl ester is converted to a carboxylic acid, which is then coupled with various amines to form a diverse set of amides. | Allows for the introduction of a wide range of substituents at the C-2 position. |

| Reduction | The ester is reduced to a primary alcohol (2-hydroxymethyl-4-ethylmorpholine). | Creates a new site for ether or ester linkages, extending the molecular scaffold. |

| Alkylation/Acylation | The morpholine nitrogen can be further functionalized if starting from a secondary amine precursor. In this case, the N-ethyl group is already present. | The existing N-ethyl group provides specific steric and electronic properties to the scaffold. |

Application in the Development of Chiral Auxiliaries and Ligands for Catalysis Research

Chiral morpholine derivatives have found significant applications as synthons, catalysts, and ligands in asymmetric synthesis. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Chiral ligands, on the other hand, coordinate to a metal center to form a catalyst that promotes enantioselective reactions.

The inherent chirality of substituted morpholines, which can be derived from enantiopure amino acids or amino alcohols, makes them attractive candidates for these roles. The rigid, chair-like conformation of the morpholine ring can create a well-defined chiral environment around a reactive center, influencing the trajectory of incoming reagents and leading to high levels of stereoselectivity. While various chiral morpholines have been successfully employed as auxiliaries and in organocatalysis, specific studies detailing the application of enantiomerically pure this compound in the development of new chiral auxiliaries or ligands for catalysis are not prominent in the scientific literature.

Table 2: Key Concepts in Asymmetric Catalysis with Chiral Morpholines

| Concept | Description | Relevance of Morpholine Structure |

| Chiral Auxiliary | A removable chiral group that directs the stereochemistry of a reaction on a substrate. | The morpholine ring provides a rigid scaffold that can effectively shield one face of a reactant. |

| Chiral Ligand | A chiral molecule that binds to a metal to form an asymmetric catalyst. | Morpholine derivatives can act as bidentate or monodentate ligands, creating a chiral pocket around the metal center. |

| Organocatalysis | The use of small, chiral organic molecules to catalyze asymmetric transformations. | Chiral morpholine-based amino acids have been explored as organocatalysts, although they are often less reactive than their pyrrolidine-based counterparts. |

Utility in Methodologies for Diverse Chemical Libraries for Research Purposes

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, it is a highly popular building block for the creation of diverse chemical libraries used in drug discovery and for screening against various biological targets. Diversity-Oriented Synthesis (DOS) is a strategy used to generate collections of structurally diverse and complex small molecules from a common starting material.

Functionalized morpholines such as this compound are ideal starting points for building such libraries. The presence of multiple functionalization points (the C-2 ester and the N-4 ethyl group) on the morpholine core allows for the systematic introduction of a wide variety of substituents. This "appendage diversity" on a desirable, sp3-rich scaffold enables the exploration of a broad chemical space to identify new bioactive compounds. General procedures have been developed for the high-throughput, solution-phase synthesis of substituted morpholine libraries from common intermediates, demonstrating the utility of this class of compounds in generating large numbers of diverse molecules for screening purposes.

Table 3: Features of Morpholine Scaffolds for Chemical Libraries

| Feature | Description | Importance in Drug Discovery |

| Privileged Scaffold | A molecular core that appears in many biologically active compounds. | Increases the probability of finding "hits" when screening the library against biological targets. |

| sp3-Rich Character | High fraction of saturated carbon atoms, leading to three-dimensional complexity. | Often leads to improved selectivity and better physicochemical properties compared to flat, aromatic compounds. |

| Appendage Diversity | The ability to easily attach a variety of different chemical groups at multiple positions. | Allows for the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds. |

| Favorable PK/PD Properties | The morpholine ring often imparts good solubility, metabolic stability, and bioavailability. | Increases the likelihood that a bioactive compound will have the necessary properties to become a successful drug. |

Stereochemical Control and Chiral Purity in Methyl 4 Ethylmorpholine 2 Carboxylate Research

Strategies for Enantiomeric Purity Assessment in Academic Synthesis

In the broader context of morpholine (B109124) derivatives, academic research employs several well-established techniques to assess enantiomeric purity. While specific data for Methyl 4-ethylmorpholine-2-carboxylate is not available, these general methods would be the standard approach.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. A stationary phase containing a chiral selector is used, which interacts differently with each enantiomer, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide-based shift reagent can induce chemical shift differences between the protons of the two enantiomers in a racemic mixture, allowing for their quantification.

NMR Spectroscopy of Diastereomeric Derivatives: The compound of interest can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. The NMR spectra of these diastereomers will exhibit distinct signals that can be integrated to determine the enantiomeric ratio of the original compound.

A hypothetical application of these techniques to assess the enantiomeric purity of a synthesized batch of this compound is outlined in the table below.

Table 1: Potential Strategies for Enantiomeric Purity Assessment

| Technique | Principle | Hypothetical Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of (R)- and (S)-Methyl 4-ethylmorpholine-2-carboxylate on a chiral column to determine the enantiomeric excess (ee). |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with differing magnetic environments. | Addition of a europium-based chiral shift reagent to a solution of the compound to induce separate signals for the enantiomers in the ¹H NMR spectrum. |

Chiral Resolution Techniques Applied to this compound

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. For a compound like this compound, which contains a basic nitrogen atom and an ester group, several classical and modern resolution techniques could theoretically be applied.

Diastereomeric Salt Formation: This is a traditional and widely used method. The racemic mixture of the parent carboxylic acid (4-ethylmorpholine-2-carboxylic acid) would be reacted with a single enantiomer of a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) to form a mixture of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of the carboxylic acid, which could then be esterified to this compound.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. A lipase, for instance, could be used to selectively hydrolyze one enantiomer of the racemic this compound to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the acid and the unreacted ester could then be separated.

Preparative Chiral Chromatography: This technique is a scaled-up version of analytical chiral HPLC, allowing for the separation and collection of larger quantities of each enantiomer.

The following table summarizes these potential chiral resolution techniques.

Table 2: Potential Chiral Resolution Techniques

| Technique | Principle | Hypothetical Application |

|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different physical properties. | Reaction of racemic 4-ethylmorpholine-2-carboxylic acid with a chiral amine to form separable diastereomeric salts. |

| Enzymatic Resolution | Stereoselective enzymatic reaction. | Selective hydrolysis of one enantiomer of racemic this compound using a lipase. |

Influence of Stereochemistry on Reaction Pathways and Outcomes

The stereochemistry of a molecule can significantly influence its reactivity and the stereochemical outcome of subsequent reactions. For this compound, the chiral center at the C2 position of the morpholine ring would be expected to direct the stereochemical course of reactions involving the ester group or other parts of the molecule.

Diastereoselective Reactions: If a new chiral center is created in a reaction involving an enantiomerically pure starting material, the existing stereocenter can influence the formation of the new one, leading to a preference for one diastereomer over the other. For example, the reduction of the ester group to an alcohol would proceed through a transition state where the existing stereochemistry at C2 could sterically hinder the approach of the reducing agent from one face of the molecule, leading to a diastereoselective outcome.

Influence on Biological Activity: In a biological context, the stereochemistry is crucial as enzymes and receptors are themselves chiral. The two enantiomers of this compound would likely exhibit different biological activities due to differential binding to their target proteins.

Without specific experimental data, the influence of stereochemistry on the reaction pathways of this compound can only be discussed in these general terms. Further research is needed to elucidate the specific stereochemical effects for this particular compound.

Future Directions and Emerging Research Avenues for Methyl 4 Ethylmorpholine 2 Carboxylate

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

Retrosynthetic Planning: AI tools, particularly those based on deep learning and neural networks, can analyze vast databases of chemical reactions to propose viable retrosynthetic pathways. mdpi.com For a target molecule like Methyl 4-ethylmorpholine-2-carboxylate, an AI system could suggest starting from a simpler precursor, such as methyl morpholine-2-carboxylate, and predict optimal reagents and conditions for the N-ethylation step. These systems learn from millions of published reactions to identify not only common transformations but also novel or less intuitive chemical connections. mdpi.com

Reaction Optimization: Machine learning (ML) algorithms can optimize reaction conditions with a high degree of precision. By analyzing datasets from high-throughput experimentation, ML models can predict how variables like temperature, solvent, catalyst, and reactant ratios will affect the yield and purity of the final product. This approach could accelerate the development of a robust synthesis for this compound, minimizing byproduct formation and maximizing efficiency.

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties. mdpi.com By learning the structural features associated with specific biological activities, these models could propose new derivatives of the 4-ethylmorpholine-2-carboxylate scaffold tailored for specific therapeutic targets, potentially leading to the discovery of new drug candidates. mdpi.com The integration of these computational tools with automated robotic synthesis platforms represents a powerful paradigm for accelerating the discovery and development of complex molecules. nih.gov

| AI Application | Potential Impact on this compound Synthesis | Key Technologies |

| Retrosynthesis | Proposing novel and efficient synthetic pathways from available starting materials. | Deep Neural Networks, Transformer Models |

| Reaction Prediction | Accurately forecasting the outcome and yield of potential synthetic steps. | Graph Convolutional Networks, Supervised Learning |

| Condition Optimization | Identifying optimal reaction parameters (temperature, solvent, catalyst) for synthesis. | Bayesian Optimization, Reinforcement Learning |

| Automated Synthesis | Integrating AI-planned routes with robotic platforms for hands-off synthesis. | AI-driven software (e.g., ASKCOS), Robotic Flow Chemistry |

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective chemical transformations. Future research into this compound will undoubtedly leverage new catalytic methods for its synthesis and derivatization.

Advanced N-Alkylation Methods: The key synthetic step to produce the target compound from its parent morpholine (B109124) is N-alkylation. While traditional methods often rely on harsh alkyl halides, modern catalytic approaches offer milder and more efficient alternatives. The "hydrogen-borrowing" or "hydrogen autotransfer" strategy, often employing ruthenium or iridium catalysts, allows for the N-alkylation of amines using alcohols as alkylating agents, producing only water as a byproduct. nih.gov This method could be applied to ethylate methyl morpholine-2-carboxylate using ethanol (B145695). Another approach involves using catalysts like CuO–NiO/γ–Al2O3 for the gas-phase N-alkylation of morpholines with alcohols. researchgate.netresearchgate.net

Catalytic Asymmetric Synthesis: For applications where a specific stereoisomer is required, catalytic asymmetric synthesis is crucial. Methods for the enantioselective synthesis of 3-substituted morpholines have been developed using tandem reactions, such as a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation. organic-chemistry.org Such strategies could be adapted to produce enantiomerically pure forms of this compound, which is critical for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Photoredox and Electrocatalysis: These emerging fields offer new reactivity patterns under exceptionally mild conditions. Photoredox catalysis, using light to drive chemical reactions, could enable novel C-H functionalization or cross-coupling reactions to create more complex derivatives from the morpholine scaffold. These methods provide alternative synthetic routes that often operate at room temperature and with high functional group tolerance.

Advanced Green and Sustainable Methodologies for Future Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact and improve safety. Future syntheses of this compound and its derivatives will be benchmarked against these principles.

Atom-Efficient Reactions: The development of synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core tenet of green chemistry. As mentioned, catalytic hydrogen-borrowing N-alkylation is highly atom-economical. nih.gov Another green approach is the use of dimethyl carbonate (DMC) as a methylating agent, which is a non-toxic alternative to methyl halides. asianpubs.org Similarly, diethyl carbonate could be explored for ethylation reactions.

Greener Solvents and Reagents: A significant focus of green chemistry is the reduction or elimination of hazardous solvents. The synthesis of N-formylmorpholine, a related compound, has been demonstrated as a green solvent for organic reactions. ajgreenchem.com Future work could focus on performing the synthesis of this compound in benign solvents like water, supercritical fluids, or bio-based solvents. A recently developed method for morpholine synthesis utilizes ethylene (B1197577) sulfate (B86663) and tBuOK, avoiding toxic reagents like chloroacetyl chloride and hydride reductions while using greener solvents. organic-chemistry.orgacs.orgchemrxiv.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for integrating synthesis and purification steps. organic-chemistry.org A flow-based process for the N-alkylation of methyl morpholine-2-carboxylate could lead to a more efficient, safer, and scalable manufacturing process.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing catalytic "hydrogen borrowing" with ethanol for N-ethylation. |

| Safer Solvents & Reagents | Replacing alkyl halides with diethyl carbonate; using bio-derived solvents. |

| Energy Efficiency | Employing catalytic methods that operate at lower temperatures and pressures. |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. |

| Real-time Analysis | Using in situ monitoring (see 8.4) to prevent runaway reactions and byproduct formation. |

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring in Research

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanism, and the formation of any intermediates or byproducts is essential. In situ (in the reaction mixture) analytical techniques provide real-time data without the need for sampling, offering a dynamic window into the chemical process. mt.com

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mt.comspectroscopyonline.com By inserting a probe directly into the reactor, chemists can track the disappearance of reactants (e.g., the N-H bond of the morpholine precursor) and the appearance of the product (e.g., C-N stretching vibrations of the N-ethyl group). This data allows for precise determination of reaction endpoints, identification of reaction intermediates, and the development of kinetic models. For instance, the N-alkylation process could be monitored to ensure complete conversion and prevent potential side reactions. acs.org

Process Analytical Technology (PAT): In a manufacturing context, these in situ techniques form the basis of Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. spectroscopyonline.com Implementing PAT for the synthesis of this compound would ensure high batch-to-batch consistency, improve yield, and enhance process safety and robustness. This approach moves chemical synthesis from a static, recipe-based operation to a dynamic, controlled, and deeply understood process.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-ethylmorpholine-2-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with morpholine-2-carboxylic acid derivatives. Introduce the ethyl group via nucleophilic substitution using ethyl halides or alkylation agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) to ensure regioselectivity at the 4-position .

- Step 2 : Esterify the carboxylic acid group using methanol under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP) to form the methyl ester .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux for faster kinetics) to improve yield. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm substituent positions. For example, the methyl ester (COOCH₃) appears as a singlet near δ 3.7 ppm in -NMR .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected m/z: 162.29 for [M+H]⁺) .

- Elemental Analysis : Ensure ≥95% purity by matching experimental C, H, N percentages to theoretical values (C: 59.23%, H: 9.33%, N: 8.63%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in solubility and stability data across literature sources?

- Approach :

- Solubility Testing : Use standardized solvents (e.g., DMSO, water, ethanol) and report concentrations (w/v) at 25°C. Note discrepancies in purity (e.g., 95% vs. >99%) as a source of variability .

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor via HPLC to identify decomposition products .

Q. How can crystallographic data for this compound be analyzed to infer intermolecular interactions?

- Methods :

- Structure Refinement : Use SHELXL for small-molecule refinement to resolve hydrogen bonding and torsional angles. Validate with R-factors (<5% for high-quality data) .

- Hydrogen Bond Analysis : Apply graph set notation (e.g., for 6-membered rings) to categorize motifs. Tools like Mercury CSD visualize packing patterns and compare with analogous morpholine derivatives .

Q. What are the structure-activity relationship (SAR) implications of substituting the ethyl group in this compound?

- Experimental Design :

- Analog Synthesis : Replace the ethyl group with bulkier (e.g., isopropyl) or polar (e.g., hydroxyethyl) substituents. Assess impact on bioactivity (e.g., enzyme inhibition) .

- Computational Modeling : Perform DFT calculations to compare electronic effects (e.g., HOMO-LUMO gaps) and docking studies to predict binding affinities .

Q. How can researchers address challenges in reproducing crystallographic data for this compound?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.